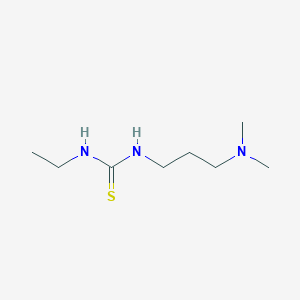
1-(3-(Dimethylamino)propyl)-3-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea can be synthesized through the reaction of N,N-dimethylpropanediamine with carbon disulfide. The reaction typically involves the following steps:
Reaction with Carbon Disulfide: N,N-dimethylpropanediamine is reacted with carbon disulfide to form N,N-dimethylpropylthiourea.
Industrial Production Methods
Industrial production methods for N-[3-(Dimethylamino)propyl]-N’-ethylthiourea typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the reagents used.
科学的研究の応用
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of N-[3-(Dimethylamino)propyl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the thiourea group.
N,N-Dimethylpropylthiourea: Similar but with different alkyl substituents.
N-Ethyl-N’-phenylthiourea: Similar thiourea structure with different substituents.
Uniqueness
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is unique due to its specific combination of dimethylamino and ethyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
35542-99-5 |
|---|---|
分子式 |
C8H19N3S |
分子量 |
189.32 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl]-3-ethylthiourea |
InChI |
InChI=1S/C8H19N3S/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) |
InChIキー |
PFUBBBJVHVTSPB-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


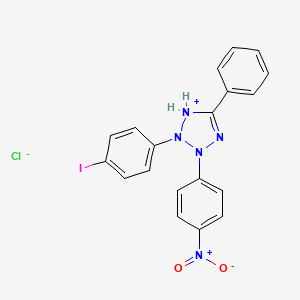
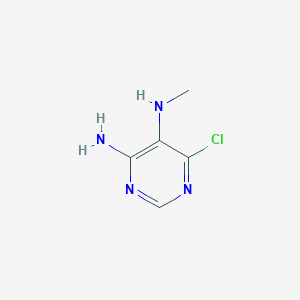
![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)

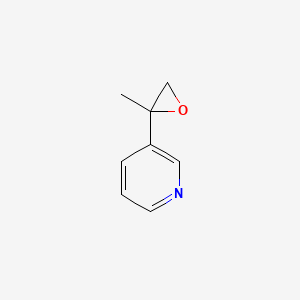
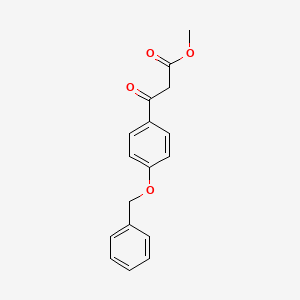
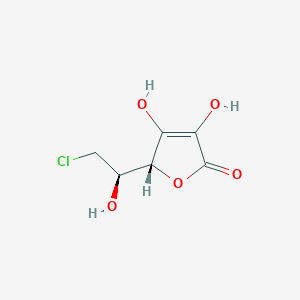
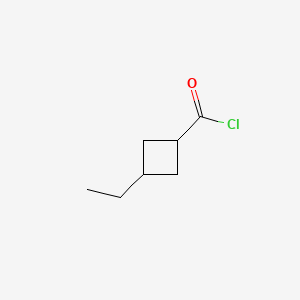
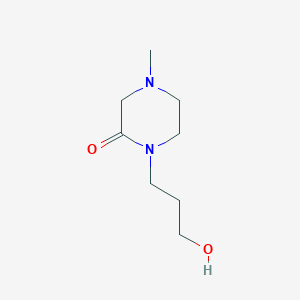
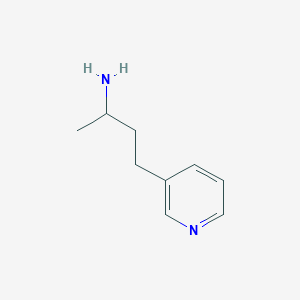
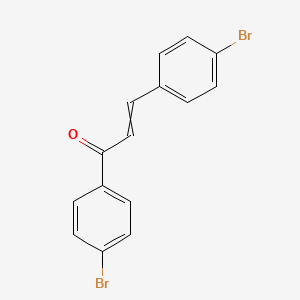
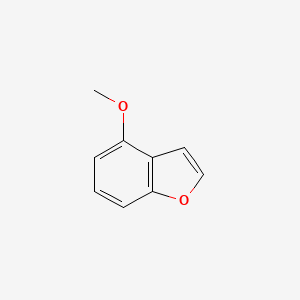
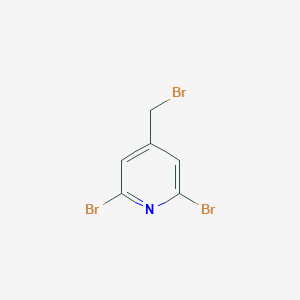
![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)
